

Application Notes and Protocols: The Use of Sodium Hippurate Disks in Clinical Microbiology

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Compound of Interest

Compound Name: *Sodium hippurate*

Cat. No.: B1348504

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These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of **sodium hippurate** disks in the clinical microbiology laboratory. This document delves into the biochemical principles, step-by-step protocols, quality control measures, and interpretation of the hippurate hydrolysis test, a critical tool for the presumptive identification of several clinically significant bacteria.

Introduction: The Significance of Hippurate Hydrolysis in Bacterial Identification

The hippurate hydrolysis test is a qualitative biochemical procedure used to determine the ability of an organism to enzymatically hydrolyze **sodium hippurate**.^[1] This capability is a key phenotypic characteristic for the presumptive identification of several important bacterial species, including *Gardnerella vaginalis*, *Campylobacter jejuni*, *Listeria monocytogenes*, and Group B streptococci (*Streptococcus agalactiae*).^{[1][2][3]} Its primary application lies in differentiating these organisms from closely related species that lack this enzymatic activity. For instance, it is crucial for distinguishing *Streptococcus agalactiae* from other β -hemolytic streptococci and for separating *Campylobacter jejuni* from *Campylobacter coli*.^{[4][5]}

The Biochemical Principle: Unveiling the Action of Hippuricase

The hippurate test is predicated on the presence of the constitutive enzyme hippuricase (also known as hippurate hydrolase).^{[1][5]} This enzyme catalyzes the hydrolysis of hippuric acid (N-

benzoylglycine) into two end products: benzoic acid and the amino acid glycine.[2][4]

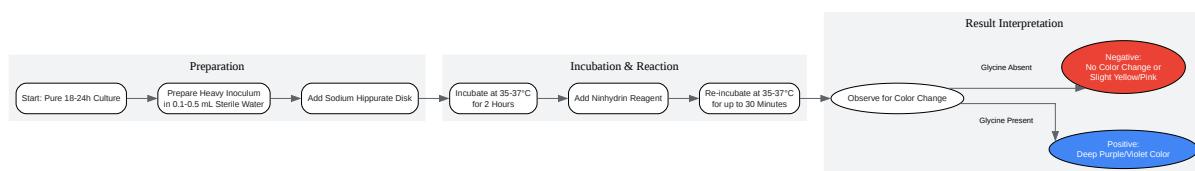
The Classical vs. The Rapid Method:

Historically, the detection of hippurate hydrolysis relied on the identification of benzoic acid. In this classical method, which could take up to 48 hours, ferric chloride was added to the reaction mixture.[4] A persistent precipitate of ferric benzoate indicated a positive result.[4]

Modern clinical laboratories predominantly employ a more rapid method (typically 2 hours) that detects the presence of glycine.[1][4] This is achieved through the addition of a ninhydrin reagent.[2][4] Ninhydrin, a potent oxidizing agent, deaminates the alpha-amino acid glycine.[3][5] This initiates a complex reaction that ultimately results in the formation of a deep purple-colored product, often referred to as Ruhemann's purple.[4] The intensity of this color change is indicative of a positive test.[2][4]

Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages of the rapid **sodium hippurate** disk test.



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Caption: Workflow of the rapid **sodium hippurate** disk test.

Detailed Protocol for Sodium Hippurate Disk Test

This protocol outlines the step-by-step methodology for performing the rapid hippurate hydrolysis test using commercially available **sodium hippurate** disks.

4.1. Materials Required

- **Sodium hippurate** disks
- Ninhydrin reagent
- Sterile, optically clear test tubes (e.g., 12 x 75 mm)
- Sterile demineralized or distilled water (pH 6.8-7.2)
- Sterile inoculating loops or swabs
- Forceps
- Incubator at 35-37°C
- Pipettes
- Quality control organisms (see Table 1)
- Pure 18-24 hour culture of the test organism on a non-protein-based solid medium (e.g., blood agar).

4.2. Step-by-Step Procedure

- Preparation of Test Suspension: Aseptically add 0.1 to 0.5 mL of sterile water to a test tube. [2][6] Using a sterile loop or swab, create a heavy, milky suspension of the test organism in the water.[1][2] It is crucial to avoid transferring any agar, as proteins in the medium can lead to false-positive results.[1]
- Disk Application: Using sterile forceps, place one **sodium hippurate** disk into the bacterial suspension.[6][7]
- Initial Incubation: Cap the tube and incubate at 35-37°C for 2 hours.[3][6][7] A water bath is preferred for optimal heat transfer.[5]

- Addition of Ninhydrin Reagent: After the 2-hour incubation, add 2-5 drops (approximately 0.2 mL) of the ninhydrin reagent to the tube.[3][6][7]
- Final Incubation and Observation: Re-incubate the tube at 35-37°C for an additional 15 to 30 minutes.[3][6][7] Observe the tube at 10-minute intervals for the development of a deep purple or violet color.[2][3]

4.3. Interpretation of Results

- Positive Result: The appearance of a deep blue or violet color within 30 minutes indicates the hydrolysis of hippurate.[4][5]
- Negative Result: The absence of a color change, or the development of a faint yellow or pink color, signifies a negative result.[5]

A Self-Validating System: Rigorous Quality Control

To ensure the accuracy and reliability of the hippurate test, a stringent quality control program is mandatory. This involves testing known positive and negative control organisms with each new lot of reagents and on a regular basis thereafter.[7]

Table 1: Quality Control Organisms for the Hippurate Hydrolysis Test

Organism	ATCC Strain Number	Expected Result
Streptococcus agalactiae	12386 or 13813	Positive
Streptococcus pyogenes	19615	Negative
Campylobacter jejuni	33291	Positive
Campylobacter coli	33559	Negative
Enterococcus faecalis	29212	Negative

Clinical Applications and Limitations

6.1. Key Differentiating Applications

- Group B Streptococci: Differentiates *Streptococcus agalactiae* (positive) from other beta-hemolytic streptococci like *Streptococcus pyogenes* (Group A), which are negative.[1]
- *Campylobacter* Species: Separates the commonly pathogenic *C. jejuni* (positive) from *C. coli* (typically negative).[8]
- Presumptive Identification: Aids in the presumptive identification of *Gardnerella vaginalis* and *Listeria monocytogenes*, both of which are hippurate positive.[1][3]

6.2. Important Limitations and Considerations

- False Positives: Incubation with the ninhydrin reagent for longer than 30 minutes can lead to false-positive results.[2]
- Inoculum Source: The inoculum must be taken from a solid medium. Broth cultures may contain free amino acids that can react with ninhydrin, causing a false-positive reaction.[5]
- Not a Standalone Test: The hippurate hydrolysis test is a presumptive test. For definitive identification, results should be correlated with other biochemical, immunological, molecular, or mass spectrometry tests.[5][6]
- Variable Reactions: Some strains of viridans group streptococci and enterococci may be hippurate positive.[2] Additionally, some biotypes of *G. vaginalis* associated with bacterial vaginosis can be hippurate negative.[2]

Troubleshooting

Issue	Possible Cause	Recommended Action
Weak or No Color Change with Positive Control	Insufficient inoculum, inactive reagents, or improper incubation.	Ensure a heavy, milky suspension. Verify the expiration dates of disks and ninhydrin. Confirm incubator temperature.
Positive Result with Negative Control	Contamination of the control strain, transfer of agar into the test tube, or prolonged incubation with ninhydrin.	Re-streak the control for purity. Repeat the test, carefully avoiding the agar. Adhere strictly to the 30-minute final incubation time.
Faint Purple Color in Test	This is considered a negative result.	Report as negative. A true positive reaction will be a distinct, deep purple or violet. [3]

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